molecular formula C14H10N6O B5300210 7-(4-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one

7-(4-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one

Cat. No. B5300210
M. Wt: 278.27 g/mol
InChI Key: BLOATTIYEUTPKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one is a heterocyclic compound that has been the subject of scientific research due to its potential applications in the field of medicinal chemistry. This compound is a member of the pyridotriazolotriazine family and has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for further study.

Mechanism of Action

The mechanism of action of 7-(4-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one is not fully understood, but it is believed to involve the modulation of various signaling pathways within cells. This compound has been shown to interact with a number of different proteins and enzymes, including cyclooxygenase-2, which is involved in the inflammatory response, and acetylcholinesterase, which is important in the regulation of neurotransmitters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific context in which it is used. This compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of prostaglandins and other inflammatory mediators. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of tumor cells in vitro. In addition, this compound has been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 7-(4-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one in laboratory experiments is its ability to exhibit a range of biological activities. This makes it a useful tool for investigating various cellular processes and signaling pathways. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain contexts.

Future Directions

There are many potential future directions for research involving 7-(4-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one. One area of interest is the development of new drugs based on this compound, which may have improved efficacy and reduced toxicity compared to existing treatments. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, future research may focus on the synthesis of new derivatives of this compound, which may exhibit improved biological activity and specificity.

Synthesis Methods

The synthesis of 7-(4-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one can be achieved through a variety of methods. One such method involves the reaction of 4-amino-2-methylphenol with 5-aminotetrazole in the presence of a suitable oxidizing agent. This reaction results in the formation of the intermediate this compound, which can then be purified and isolated using standard techniques.

Scientific Research Applications

The potential applications of 7-(4-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one in scientific research are numerous. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. In addition, it has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.

properties

IUPAC Name

11-(4-methylphenyl)-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N6O/c1-9-2-4-10(5-3-9)19-7-6-11-12(13(19)21)17-18-14-15-8-16-20(11)14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOATTIYEUTPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC3=C(C2=O)N=NC4=NC=NN34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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